Reactive Orange 4
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Overview
Description
Reactive Orange 4 is a commercial azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright orange color and high reactivity, which allows it to form covalent bonds with the fibers, resulting in excellent wash fastness and color retention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Orange 4 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method includes the reaction of 4-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:
Diazotization: The aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with the coupling component in an alkaline medium.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Reactive Orange 4 undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of reactive groups in its structure.
Common Reagents and Conditions
Oxidation: Titanium dioxide, UV light, and alkaline pH conditions are commonly used for the oxidation of this compound.
Reduction: Anaerobic conditions with suitable reducing agents such as glucose can facilitate the reduction of the dye.
Substitution: Nucleophiles such as hydroxide ions can react with the dye under alkaline conditions.
Major Products Formed
Oxidation: The major products include smaller organic acids and inorganic ions.
Reduction: Aromatic amines are the primary products formed.
Substitution: Substituted aromatic compounds are typically formed .
Scientific Research Applications
Reactive Orange 4 has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Reactive Orange 4 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This reaction occurs through the nucleophilic attack of the fiber’s hydroxyl groups on the reactive groups of the dye, resulting in a stable covalent bond. The dye’s chromophore absorbs visible light, imparting the characteristic orange color to the fibers .
Comparison with Similar Compounds
Similar Compounds
Reactive Black 5: A diazo vinyl sulfone reactive dye known for its black color and high reactivity.
Reactive Red 120: A monoazo dye with similar reactivity but different chromophore structure, resulting in a red color.
Uniqueness of Reactive Orange 4
This compound is unique due to its bright orange color and high reactivity, making it suitable for a wide range of dyeing applications. Its ability to form strong covalent bonds with fibers ensures excellent wash fastness and color retention, distinguishing it from other reactive dyes .
Properties
Molecular Formula |
C24H13Cl2N6Na3O10S3 |
---|---|
Molecular Weight |
781.5 g/mol |
IUPAC Name |
trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
ARXWHYHTMGGNST-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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